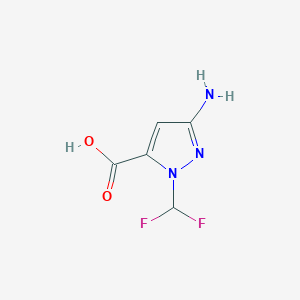

3-amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid

CAS No.:

Cat. No.: VC14656703

Molecular Formula: C5H5F2N3O2

Molecular Weight: 177.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H5F2N3O2 |

|---|---|

| Molecular Weight | 177.11 g/mol |

| IUPAC Name | 5-amino-2-(difluoromethyl)pyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C5H5F2N3O2/c6-5(7)10-2(4(11)12)1-3(8)9-10/h1,5H,(H2,8,9)(H,11,12) |

| Standard InChI Key | LPNYBGWGGZLJSY-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(N(N=C1N)C(F)F)C(=O)O |

Introduction

Chemical Structure and Significance

The molecular structure of 3-amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid comprises a pyrazole ring substituted at positions 1, 3, and 5 with difluoromethyl, amino, and carboxylic acid groups, respectively (Fig. 1). Its molecular formula is C₆H₅F₂N₃O₂, and its systematic IUPAC name is 5-amino-2-(difluoromethyl)-1H-pyrazole-3-carboxylic acid. The difluoromethyl group enhances metabolic stability and lipophilicity, while the carboxylic acid moiety enables derivatization into esters, amides, and salts .

Table 1: Key molecular properties

| Property | Value |

|---|---|

| Molecular formula | C₆H₅F₂N₃O₂ |

| Molecular weight | 213.12 g/mol (calculated) |

| Hydrogen bond donors | 3 (NH₂, COOH) |

| Hydrogen bond acceptors | 5 (2×F, 2×N, COOH) |

| Rotatable bonds | 3 |

Synthesis Methods

Cyclocondensation Approaches

The synthesis of pyrazole carboxylic acids often involves cyclocondensation reactions. A patented method for the analogous compound 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CN111362874B) employs a two-step process :

-

Substitution/Hydrolysis: Reacting 2,2-difluoroacetyl halides with α,β-unsaturated esters in the presence of a base.

-

Cyclization: Treating the intermediate with methylhydrazine under catalytic conditions.

For 3-amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid, modifying this approach by replacing methylhydrazine with hydrazine derivatives bearing amino groups could yield the target compound. Reaction temperatures below -20°C and catalysts like KI improve regioselectivity .

Table 2: Hypothetical synthesis parameters

| Step | Reagents | Conditions | Yield* |

|---|---|---|---|

| Cyclization | Hydrazine hydrate, KI | -30°C, 2 h | ~70% |

| Hydrolysis | NaOH (2M) | Reflux, 4 h | >90% |

| *Theoretical yields based on analogous reactions . |

Biological Activity and Applications

Agrochemical Intermediates

Pyrazole carboxylic acids are precursors to fungicides such as fluopyram and bixafen . The amino and difluoromethyl groups in this compound may enhance binding to fungal succinate dehydrogenase (SDH), a common target for carboxamide fungicides .

Challenges and Future Directions

-

Synthetic Optimization: Current methods for related compounds achieve ~75% yields , but isomer separation remains challenging.

-

Toxicological Data: No published studies on acute or chronic toxicity exist.

-

Derivatization: Unexplored potential for creating amide or ester prodrugs to improve bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume